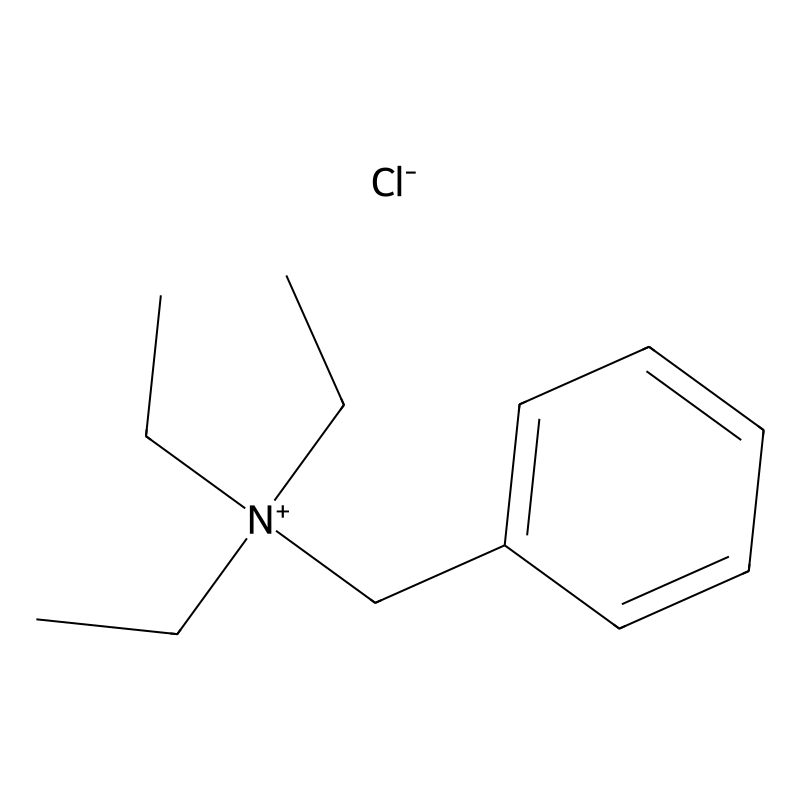

Benzyltriethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Benzyltriethylammonium chloride is a quaternary ammonium salt with the molecular formula C₁₃H₂₂ClN and a molecular weight of 227.77 g/mol. It appears as a white to light yellow crystalline powder that is hygroscopic and soluble in water, ethanol, and butanol, while being slightly soluble in butyl phthalate and tributyl phosphate . This compound serves as a phase-transfer catalyst, facilitating reactions between reactants in different phases, particularly in organic synthesis .

BETAC's catalytic activity primarily stems from its phase-transfer ability. It can form ion pairs with anionic species in aqueous solutions, shuttling them into organic phases where the reaction occurs. Additionally, the positively charged nitrogen can interact with negatively charged reaction intermediates, influencing reaction pathways and lowering activation energy [].

Phase Transfer Catalyst

TEBA's most prominent application in scientific research is as a phase transfer catalyst. It acts as a mediator between immiscible phases, typically an organic phase and an aqueous phase. TEBA's cationic head (benzyl triethylammonium) is lipophilic (attracted to fat/oil) and can solubilize anionic species (negatively charged) from the aqueous phase into the organic phase. This allows for reactions to occur that wouldn't be possible under normal circumstances. TEBA finds applications in various organic synthesis reactions, including:

- Alkylation reactions (C-, O-, N-, and S-) ChemicalBook:

- Nucleophilic substitution reactions (-CN and -F) ChemicalBook:

- Carbene reactions ChemicalBook:

- Oxidation and reduction reactions ChemicalBook:

- Darzen condensation and Wittig-Horner synthesis ChemicalBook:

The effectiveness of TEBA as a catalyst stems from its ability to increase reaction rates and improve product yields.

Other Research Applications

Beyond its role as a phase transfer catalyst, TEBA has applications in other scientific research areas:

- Micelle Formation: TEBA can self-assemble in aqueous solutions to form micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. These micelles can be used to solubilize hydrophobic molecules in water, making them useful in various research applications, such as drug delivery and material science ChemicalBook: .

- Antimicrobial Properties: Studies suggest TEBA may possess some antimicrobial properties. However, more research is needed to fully understand its potential as a disinfectant ScienceDirect: .

- Phase-Transfer Catalysis: It enhances the rate of nucleophilic substitution reactions by transferring ions from the aqueous phase to the organic phase, thus increasing reactivity .

- Knoevenagel Condensation: This compound is utilized in the condensation of carbonyl compounds with active methylene compounds to yield olefinic products .

- Polycondensation Reactions: It catalyzes polycondensation reactions under biphasic conditions, which is essential for forming high molecular weight polymers .

- Alkylation Reactions: Benzyltriethylammonium chloride is effective in alkylation processes, including C-, N-, O-, and S-alkylation reactions .

Benzyltriethylammonium chloride can be synthesized through several methods:

- Reaction of Benzyl Chloride and Triethylamine:

- Alternative Method:

Benzyltriethylammonium chloride has diverse applications across various fields:

- Organic Synthesis: It is widely employed as a phase-transfer catalyst in organic synthesis, improving reaction rates and yields .

- Polymer Chemistry: Utilized as a curing accelerator for polymerization processes in coatings and resins .

- Analytical Chemistry: Acts as an organic electrolyte and is used in high-performance liquid chromatography .

- Agricultural Chemistry: It finds use in plant growth regulators and pesticide formulations due to its ability to enhance chemical reactivity under specific conditions .

Studies have indicated that benzyltriethylammonium chloride interacts effectively in biphasic systems, promoting faster reaction rates by facilitating the transfer of reactants between phases. This characteristic makes it particularly valuable in nucleophilic substitution reactions and other organic transformations where reactants are not readily soluble in the same phase .

Benzyltriethylammonium chloride can be compared with several similar compounds that also serve as phase-transfer catalysts:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | C₁₆H₃₄BrN | Larger alkyl groups leading to different solubility properties. |

| Benzyltrimethylammonium chloride | C₁₃H₁₉ClN | More sterically hindered than benzyltriethylammonium chloride. |

| Hexadecyltrimethylammonium bromide | C₁₈H₃₉BrN | Long hydrophobic tail enhances solubility in non-polar solvents. |

Benzyltriethylammonium chloride stands out due to its balance between hydrophilicity and lipophilicity, making it suitable for a wide range of organic reactions under various conditions. Its relatively simple synthesis process further adds to its appeal compared to other more complex quaternary ammonium salts.

| Table 2: Reaction Optimization Parameters | |||

|---|---|---|---|

| Parameter | Optimal Range | Specific Example | Impact on Yield |

| Triethylamine Weight Ratio | 1.0 (101g reference) | 101g | Baseline |

| Benzyl Chloride Weight Ratio | 1.25-1.35 times TEA weight | 133g | Excess ensures completion |

| Acetone (Reaction) Weight Ratio | 1.05-1.2 times TEA weight | 110g | Solvent optimization |

| Acetone (Dissolution) Weight Ratio | 1.9-2.1 times TEA weight | 202g | Purification step |

| Cooling Temperature | 5°C | 5°C | Crystallization |

| Filtration Method | Standard filtration + drying | Filter + dry under vacuum | Product purity |

| Table 3: Purification and Crystallization Techniques | |||||

|---|---|---|---|---|---|

| Technique | Temperature | Solvent Recovery | Purity Achieved | Yield Impact | Application |

| Acetone Recrystallization | 5°C | Yes - Recyclable | High | Minimal loss | Primary purification |

| Diethyl Ether Washing | Room Temperature | Partial | Very High | <5% loss | Final washing |

| Vacuum Drying | 60-80°C | N/A | Moisture-free | No loss | Moisture removal |

| Cold Filtration | 5°C | Yes | High | Minimal loss | Product isolation |

| Table 4: Kinetic Parameters and Solvent Effects | |||||

|---|---|---|---|---|---|

| Solvent System | Dielectric Constant | Rate Constant k₂ (dm³ mol⁻¹s⁻¹) | Activation Energy (kJ mol⁻¹) | Reaction Order | Temperature Dependence |

| Acetone | 20.7 | 2.44 × 10⁻⁵ | 94.01 | Second order overall | Strong (Arrhenius) |

| Acetonitrile | 37.5 | Higher | Not specified | Second order | Strong |

| Ethanol | 24.5 | Moderate | Not specified | Second order | Strong |

| Methanol | 32.7 | Higher | Not specified | Second order | Strong |

| Isopropanol | 19.9 | Lower | Not specified | Second order | Strong |

Thermal Stability and Phase Behavior

Benzyltriethylammonium chloride crystallises as a hygroscopic, white-to-beige powder that melts with immediate decomposition between one hundred eighty-five and one hundred ninety-two degrees Celsius [1] [2]. Differential calorimetry and thermogravimetric analyses consistently show:

| Thermal parameter | Experimental observation | Source |

|---|---|---|

| On-set of mass loss (five percent) | ≈ one hundred eighty-five degrees Celsius (single-step profile) | 57 |

| Complete decomposition (fifty percent mass loss) | Two hundred twenty degrees Celsius | 49 |

| Short-term heating limit (no detectable mass loss, three hours) | One hundred thirty-five degrees Celsius | 49 |

| Heat of fusion | Not observed; compound decomposes on melting | 14 |

In nitrogen, the salt is thermally stable below one hundred thirty-five degrees Celsius, but progressive cleavage of the quaternary ammonium centre yields benzyl chloride and triethylamine above this threshold [3].

Regarding phase behaviour, benzyltriethylammonium chloride forms room-temperature deep eutectic liquids when equimolar carboxylic acids (e.g., benzoic, oxalic, malonic) are added, lowering the mixture freezing point to circa twenty degrees Celsius through chloride–π interactions [4]. No polymorphism has been reported, and no crystalline-to-mesophase transitions are detectable by differential scanning calorimetry up to decomposition.

Solubility Profile in Polar and Non-polar Media

The compound shows pronounced amphiphilicity: its ionic core drives high water affinity, whereas the benzyl and ethyl groups confer moderate organic solubility. Quantitative and qualitative data are summarised below.

| Medium (20 degrees Celsius) | Solubility | Remarks | Source |

|---|---|---|---|

| Water | 630–700 grams per litre | Highly soluble; solution conducts electricity | 14 [5] |

| Methanol | Miscible | Clear, colourless solution | 58 |

| Ethanol | Miscible | — | 8 |

| 2-Propanol | Miscible | — | 58 |

| N,N-Dimethylformamide | Miscible | — | 8 |

| Acetone | Miscible | — | 58 |

| Dichloromethane | Miscible | — | 58 |

| Diethyl ether | < one gram per litre (practically insoluble) | Precipitate forms | 8 |

| n-Hexane | Negligible | No visible dissolution | 33 |

The experimentally determined octanol–water partition coefficient (log P) of 0.067 confirms the predominance of hydrophilic interactions [6].

Spectroscopic Characterisation Data

3.3.1 Nuclear Magnetic Resonance and Fourier Transform Infrared Spectral Signatures

Proton nuclear magnetic resonance (deuterated chloroform, ninety megahertz) [7]:

| Proton environment | Chemical shift (parts per million) | Multiplicity |

|---|---|---|

| Aromatic protons (C₆H₅) | 7.72 – 7.25 | Multiplet |

| Benzylic methylene (CH₂–N⁺) | 4.74 | Singlet |

| Ethyl methylene (N⁺–CH₂) | 3.41 | Quartet |

| Ethyl methyl (CH₃) | 1.45 | Triplet |

Representative carbon nuclear magnetic resonance data exhibit aromatic carbons at one hundred twenty-eight to one hundred thirty-four parts per million and aliphatic carbons at sixty-three (parts per million, benzylic) and forty-six (parts per million, ethyl) [8].

Fourier transform infrared spectrum (potassium bromide disk) [9] [2]:

| Wavenumber (centimetres⁻¹) | Assignment |

|---|---|

| 3 020–2 850 | Aliphatic and aromatic C–H stretching |

| 1 610 & 1 500 | Aromatic C=C stretching |

| 1 480–1 450 | CH₂ bending (ethyl groups) |

| 1 150–1 120 | C–N stretching in quaternary ammonium |

| 1 020 & 820 | Out-of-plane C–H bending (benzyl ring) |

No bands attributable to hydroxyl, carbonyl, or nitro groups are present, confirming structural purity.

3.3.2 Mass Spectrometric Analysis

Electron-impact mass spectrometry (source temperature two hundred ten degrees Celsius, seventy-five electron-volts) generates extensive fragmentation; the molecular ion is absent owing to facile chloride loss [7]. Key fragments are:

| Mass-to-charge ratio | Relative intensity (percent) | Structural assignment |

|---|---|---|

| 91 | 100 | Benzyl cation C₇H₇⁺ |

| 86 | 53 | C₆H₈N⁺ species |

| 65 | 14 | Cyclopentadienyl cation |

| 58 | 19 | Triethylammonium-derived fragment |

| 41 | 4 | Allylic fragment |

| 27 | 13 | Ethynyl cation |

The dominance of the benzyl cation at mass-to-charge ratio ninety-one reflects homolytic cleavage of the benzylic C–N bond, a common pathway for quaternary benzyl ammonium salts.

Purity

Physical Description

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 58 of 386 companies. For more detailed information, please visit ECHA C&L website;

Of the 22 notification(s) provided by 328 of 386 companies with hazard statement code(s):;

H302 (77.74%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (26.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (73.17%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (25.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (24.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (72.87%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1): ACTIVE

Dates

2: Pawłowska B, Telesiński A, Płatkowski M, Stręk M, Śnioszek M, Biczak R. Reaction of Spring Barley and Common Radish on the Introduction of Ionic Liquids Containing Asymmetric Cations to the Soil. J Agric Food Chem. 2017 Jun 14;65(23):4562-4571. doi: 10.1021/acs.jafc.7b00912. Epub 2017 Jun 6. PubMed PMID: 28537731.

3: Hermosilla L, Rezende MC, Machado VG, Stock RI. Thermohalochromism of phenolate dyes conjugated with nitro-substituted aryl groups. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Feb 15;173:556-561. doi: 10.1016/j.saa.2016.10.017. Epub 2016 Oct 17. PubMed PMID: 27780125.

4: Park JA, Kim SB. Antimicrobial filtration with electrospun poly(vinyl alcohol) nanofibers containing benzyl triethylammonium chloride: Immersion, leaching, toxicity, and filtration tests. Chemosphere. 2017 Jan;167:469-477. doi: 10.1016/j.chemosphere.2016.10.030. Epub 2016 Oct 14. PubMed PMID: 27750171.

5: Åsberg D, Samuelsson J, Fornstedt T. A fundamental study of the impact of pressure on the adsorption mechanism in reversed-phase liquid chromatography. J Chromatogr A. 2016 Jul 29;1457:97-106. doi: 10.1016/j.chroma.2016.06.036. Epub 2016 Jun 15. PubMed PMID: 27357740.

6: Přibylka A, Švidrnoch M, Ševčík J, Maier V. Enantiomeric separation of 1,3-dimethylamylamine by capillary electrophoresis with indirect UV detection using a dual-selector system. Electrophoresis. 2015 Dec;36(23):2866-73. doi: 10.1002/elps.201500182. Epub 2015 Sep 17. PubMed PMID: 26249848.

7: Cresswell AJ, Eey ST, Denmark SE. Catalytic, stereospecific syn-dichlorination of alkenes. Nat Chem. 2014 Feb;7(2):146-52. doi: 10.1038/nchem.2141. Epub 2015 Jan 12. PubMed PMID: 25615668; PubMed Central PMCID: PMC4674811.

8: Hu J, Prabhakaran MP, Ding X, Ramakrishna S. Emulsion electrospinning of polycaprolactone: influence of surfactant type towards the scaffold properties. J Biomater Sci Polym Ed. 2015;26(1):57-75. doi: 10.1080/09205063.2014.982241. PubMed PMID: 25427625.

9: Åsberg D, Leśko M, Samuelsson J, Kaczmarski K, Fornstedt T. Method transfer from high-pressure liquid chromatography to ultra-high-pressure liquid chromatography. I. A thermodynamic perspective. J Chromatogr A. 2014 Oct 3;1362:206-17. doi: 10.1016/j.chroma.2014.08.051. Epub 2014 Aug 20. PubMed PMID: 25189333.

10: Sun SW, Jin L. A novel pentacoordinated cadmium compound: catena-poly[benzyltriethylammonium [[chloridocadmate(II)]-di-μ-chlorido]]. Acta Crystallogr C. 2013 Sep;69(Pt 9):1030-3. doi: 10.1107/S010827011302221X. Epub 2013 Aug 21. PubMed PMID: 24005515.

11: Winter A, Zabel A, Strauch P. Tetrachloridocuprates(II)-synthesis and electron paramagnetic resonance (EPR) spectroscopy. Int J Mol Sci. 2012;13(2):1612-9. doi: 10.3390/ijms13021612. Epub 2012 Feb 2. PubMed PMID: 22408411; PubMed Central PMCID: PMC3291980.

12: Pozzi G, Fish RH. Fluoroponytailed crown ethers and quaternary ammonium salts as solid-liquid phase transfer catalysts in organic synthesis. Top Curr Chem. 2012;308:213-32. doi: 10.1007/128_2011_240. PubMed PMID: 21928010.

13: Tong HW, Wang M. Electrospinning of fibrous polymer scaffolds using positive voltage or negative voltage: a comparative study. Biomed Mater. 2010 Oct;5(5):054110. doi: 10.1088/1748-6041/5/5/054110. Epub 2010 Sep 28. PubMed PMID: 20876963.

14: Duman O, Ayranci E. Adsorptive removal of cationic surfactants from aqueous solutions onto high-area activated carbon cloth monitored by in situ UV spectroscopy. J Hazard Mater. 2010 Feb 15;174(1-3):359-67. doi: 10.1016/j.jhazmat.2009.09.058. Epub 2009 Sep 19. PubMed PMID: 19815343.

15: Martins CP, Freeman S, Alder JF, Brandt SD. Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry. J Chromatogr A. 2009 Aug 14;1216(33):6119-23. doi: 10.1016/j.chroma.2009.06.060. Epub 2009 Jun 23. PubMed PMID: 19592003.

16: Ding L, Tan W, Zhang Y, Shen J, Zhang Z. Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. J Chromatogr Sci. 2008 May-Jun;46(5):445-9. PubMed PMID: 18492357.

17: Wang ML, Rajendran V. Ethoxylation of p-chloronitrobenzene using phase-transfer catalysts by ultrasound irradiation: a kinetic study. Ultrason Sonochem. 2007 Mar;14(3):368-74. Epub 2006 Sep 11. PubMed PMID: 16963307.

18: Dilman AD, Levin VV, Karni M, Apeloig Y. Activation of pentafluorophenylsilanes by weak Lewis bases in reaction with iminium cations. J Org Chem. 2006 Sep 15;71(19):7214-23. PubMed PMID: 16958514.

19: Upson RT, Burns SE. Sorption of nitroaromatic compounds to synthesized organoclays. J Colloid Interface Sci. 2006 May 1;297(1):70-6. Epub 2005 Nov 10. PubMed PMID: 16289193.

20: Baeza A, Mendiola J, Burgos C, Alvarez-Builla J, Vaquero JJ. Heterocyclizations with tosylmethyl isocyanide derivatives. A new approach to substituted azolopyrimidines. J Org Chem. 2005 Jun 10;70(12):4879-82. PubMed PMID: 15932336.